
Quinidine Sulfate
Vue d'ensemble
Description
Quinidine Sulfate is a pharmaceutical compound derived from the bark of the Cinchona tree and similar plant species. It is the D-isomer of quinine and has a long history as an antiarrhythmic medication. This compound is primarily used to treat certain types of irregular heartbeats, such as atrial fibrillation and flutter, and ventricular arrhythmias .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinidine Sulfate can be synthesized from quinine, which is extracted from the bark of the Cinchona tree. The synthesis involves several steps, including the conversion of quinine to quinidine through a series of chemical reactions. The reaction conditions typically involve the use of solvents like chloroform and alcohol, and the process may require specific temperature and pH conditions .
Industrial Production Methods: In industrial settings, quinidine sulphate is produced by extracting quinine from the Cinchona bark and then converting it to quinidine. The process involves purification steps to ensure the final product meets pharmaceutical standards. The compound is then crystallized and packaged in light-resistant containers to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Quinidine Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving quinidine sulphate include methanesulfonic acid, diethylamine, and acetonitrile. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of quinidine sulphate depend on the type of reaction. For example, oxidation reactions may produce quinidine N-oxide, while reduction reactions may yield dihydroquinidine .
Applications De Recherche Scientifique
Pharmacological Profile
Quinidine sulfate is classified as a Class IA antiarrhythmic agent and an antimalarial drug. Its primary mechanisms include:
- Antiarrhythmic Effects : Quinidine acts by blocking sodium channels, which helps stabilize the cardiac membrane and suppress arrhythmias. It is particularly effective in managing atrial fibrillation and ventricular arrhythmias.
- Antimalarial Properties : As an antimalarial agent, this compound is effective against Plasmodium species, particularly in treating severe malaria cases.
Clinical Applications
-
Management of Arrhythmias
- Atrial Fibrillation and Flutter : this compound is used for rhythm control in patients with atrial fibrillation or flutter. It helps restore normal sinus rhythm and maintain it over time.
- Ventricular Arrhythmias : The drug is indicated for the suppression of recurrent documented ventricular arrhythmias, including those associated with Brugada syndrome and idiopathic ventricular fibrillation .
-
Treatment of Pseudobulbar Affect
- This compound is part of the combination therapy with dextromethorphan hydrobromide, approved by the U.S. Food and Drug Administration for treating pseudobulbar affect in patients with neurological conditions like multiple sclerosis and amyotrophic lateral sclerosis. This combination has seen a significant increase in prescriptions, particularly among patients with dementia and Parkinson's disease .
- Antimalarial Treatment
Case Study 1: Electrical Storm Management
A notable case involved a patient with Brugada syndrome experiencing recurrent electrical storms. Due to the unavailability of quinidine, oral quinine sulfate was administered successfully to prevent further episodes of ventricular fibrillation, demonstrating its efficacy when quinidine is not accessible .
Case Study 2: Adverse Reactions
A systematic review of adverse reactions to this compound in hospitalized patients revealed that approximately 14% experienced significant side effects necessitating discontinuation of the drug. Common reactions included gastrointestinal intolerance, cardiac arrhythmias, cinchonism (a syndrome caused by quinine), and hemolytic anemia .
Pharmacokinetics
This compound exhibits variable bioavailability ranging from 45% to 100%, influenced by first-pass metabolism in the liver. Its pharmacokinetic profile indicates that it can lead to prolonged QT intervals, necessitating careful monitoring during treatment .
Mécanisme D'action
Quinidine Sulfate exerts its effects by blocking sodium and potassium currents in cardiac cells. This action prolongs the cellular action potential and reduces myocardial excitability and conduction velocity. The compound targets specific ion channels, such as the cardiac sodium channel Nav1.5, and interferes with the parasite’s ability to digest haemoglobin in cases of malaria .
Comparaison Avec Des Composés Similaires
Quinidine Sulfate is similar to other antiarrhythmic agents, such as procainamide and disopyramide. it is unique in its dual role as both an antiarrhythmic and antimalarial agent. Other similar compounds include quinine, which is also derived from the Cinchona tree and used primarily as an antimalarial drug .
Activité Biologique
Quinidine sulfate is a medication primarily recognized for its role as an antiarrhythmic agent and an antimalarial drug. This article explores its biological activity, including its pharmacodynamics, pharmacokinetics, clinical applications, and potential adverse effects based on diverse research findings.
1. Pharmacodynamics
This compound functions mainly as a class Ia antiarrhythmic agent . Its primary mechanism involves the blockade of sodium channels and potassium channels, which is crucial in regulating cardiac action potentials.
- Sodium Channel Blockade : Quinidine inhibits sodium channel protein type 5 (SCN5A), reducing the influx of sodium ions during depolarization, which slows conduction velocity in cardiac tissues .
- Potassium Channel Blockade : It also inhibits various potassium currents (including I_Kr and I_Ks), leading to a prolongation of the action potential duration and QT interval. This effect can potentially trigger polymorphic ventricular tachycardia in susceptible individuals .
2. Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its clinical application:
Parameter | Value |
---|---|
Bioavailability | 70% (range: 45% - 100%) |
Volume of Distribution | 2-3 L/kg in healthy adults; varies with conditions |
Protein Binding | 80-88% (lower in pregnant women and infants) |
Metabolism | Primarily via CYP3A4; major metabolite is 3-hydroxy-quinidine |
Half-life | Approximately 6 hours |
This compound exhibits variable absorption rates influenced by food intake and first-pass metabolism, which can significantly affect therapeutic outcomes .
3. Clinical Applications
This compound is utilized in various clinical scenarios:
- Cardiac Arrhythmias : It is primarily used for the management of atrial fibrillation, atrial flutter, and ventricular arrhythmias. Its effectiveness in restoring normal sinus rhythm has been well-documented .
- Antimalarial Activity : this compound acts as an intra-erythrocytic schizonticide against certain Plasmodium species, although it does not affect P. falciparum. This property makes it a secondary option for malaria treatment in regions where other treatments are unavailable .
Case Study: Efficacy in Brugada Syndrome
A case study highlighted the use of oral quinine sulfate (related to quinidine) as a treatment for electrical storms in patients with Brugada syndrome. The patient experienced significant reduction in recurrent ventricular fibrillation episodes after switching from ineffective therapies to quinine sulfate . This illustrates the potential for quinidine analogs to manage lethal arrhythmias effectively.
4. Adverse Effects
Adverse reactions to this compound are notable and have been systematically analyzed:
- Incidence : Approximately 14% of patients may experience adverse reactions severe enough to discontinue use .
- Common Reactions :
- Gastrointestinal intolerance
- Cardiac arrhythmias
- Cinchonism (tinnitus, headache)
- Hemolytic anemia
The risk of arrhythmogenic effects necessitates careful monitoring of QT intervals during therapy .
Propriétés
Numéro CAS |
50-54-4 |
---|---|
Formule moléculaire |
C40H50N4O8S |
Poids moléculaire |
746.9 g/mol |
Nom IUPAC |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13?,14?,19?,20-;/m00./s1 |
Clé InChI |
RONWGALEIBILOG-KHRUQITBSA-N |
Impuretés |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. |
melting_point |
331 to 336 °F (NTP, 1992) 174-175 °C after drying of solvated crystals Prisms from dilute alcohol; loses one-half water in air; MP: about 168 °C /Hemipentahydrate/ Crystals from water; mp: 248 °C (dry); readily soluble in hot water, alcohol. /Quinidine methiodide monohydrate/ 174 °C |
Key on ui other cas no. |
804-63-7 549-56-4 747-45-5 7778-93-0 50-54-4 |
Description physique |
Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] |
Pictogrammes |
Irritant; Health Hazard |
Durée de conservation |
PROTECT FROM LIGHT; DARKENS ON EXPOSURE TO LIGHT /DIHYDRATE/ Quinidine gluconate, quinidine polygalacturonate, and quinidine sulfate darken on exposure to light and should be stored in well closed, light-resistant containers. Solutions of quinidine salts slowly acquire a brownish tint on exposure to light. Only colorless, clear solutions of quinidine gluconate injection should be used. Quinidine gluconate injection should be stored at 15-30 °C. When diluted to a concentration of 16 mg/ml with 5% dextrose injection, quinidine gluconate injection is stable for 24 hr at room temperature and up to 48 hr when refrigerated. /Quindine salts/ |
Solubilité |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/ Slightly sol in water and soluble in alcohol. |
Synonymes |
Biquinate Bisulfate, Quinine Hydrochloride, Quinine Legatrim Myoquin Quinamm Quinbisan Quinbisul Quindan Quinimax Quinine Quinine Bisulfate Quinine Hydrochloride Quinine Lafran Quinine Sulfate Quinine Sulphate Quinine-Odan Quinoctal Quinson Quinsul Strema Sulfate, Quinine Sulphate, Quinine Surquina |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.